propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key structural elements include:
- Position 2: An amino group, enabling hydrogen bonding or protonation-dependent interactions.
- Position 3: A propyl ester, influencing solubility and metabolic stability.
Properties
IUPAC Name |
propyl 2-amino-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-9-25-19(24)15-16-18(22-14-8-4-3-7-13(14)21-16)23(17(15)20)11-12-6-5-10-26-12/h3-8,10H,2,9,11,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODAMKJNDXLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure
The compound belongs to a class of heterocyclic compounds that have been extensively studied for their medicinal properties. Its structure is characterized by the presence of a pyrroloquinoxaline core, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines through several mechanisms:
- Inhibition of Key Enzymes : Quinoxaline derivatives have been reported to inhibit enzymes such as COX-2 and LDHA, which play crucial roles in cancer metabolism and progression. For instance, in vitro studies demonstrated that certain derivatives exhibited significant COX-2 inhibitory activity with efficiencies ranging from 50% to 100% compared to controls .
- Cytotoxicity : The compound has been tested against colorectal cancer cell lines (HCT-116 and LoVo), where it displayed notable cytotoxic effects. The structure–activity relationship (SAR) analyses indicated that specific modifications enhance its efficacy against these cancer types .
Antibacterial Activity
In addition to anticancer properties, this compound exhibits antibacterial activity :
- Targeting Bacterial Pathogens : Studies indicate that quinoxaline derivatives can effectively combat bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant concerns in healthcare due to their resistance to multiple antibiotics .
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : As mentioned, the inhibition of COX-2 and LDHA is crucial for its anticancer effects. These enzymes are involved in inflammation and metabolic pathways that cancer cells exploit for growth .
- Receptor Interference : Quinoxaline derivatives have been shown to interfere with receptor tyrosine kinases (RTKs), including EGFR and VEGFR, which are critical for tumor growth and angiogenesis .
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2, leading to increased cell death .
Case Studies and Research Findings
A selection of relevant studies is summarized below:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of COX-2 with an IC50 value of 96.19 µg/mL for a related quinoxaline derivative. |
| Study B | Reported cytotoxic effects against HCT-116 cells with a notable reduction in viability at concentrations above 50 µM. |
| Study C | Investigated antibacterial properties against Pseudomonas aeruginosa with promising results indicating reduced bacterial growth at sub-MIC levels. |
Comparison with Similar Compounds
Position 1 Substituents
- Thiophen-2-ylmethyl (Target Compound) : The thiophene ring’s sulfur atom enhances lipophilicity and may facilitate interactions with metal surfaces or aromatic receptors via π-stacking .
- 4-Aminophenyl (): The primary amine enables protonation in acidic media, promoting physical adsorption on steel surfaces .
Position 3 Functional Groups
Core Variations
Activity Insights from Analogous Compounds
- Corrosion Inhibition (): AHPQC’s 91% efficiency highlights the role of electron-donating groups (e.g., 4-aminophenyl) in adsorption via Langmuir isotherm behavior. The target compound’s thiophene may similarly adsorb but with reduced protonation capacity in acidic environments .
- Metabolic Stability : Carboxamide derivatives () are more hydrolytically stable than esters, suggesting the target compound may require prodrug strategies for sustained activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
